![molecular formula C11H8BrN3S B2363689 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-63-8](/img/structure/B2363689.png)
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C11H8BrN3S. It is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family, which are N-heterocyclic compounds that have significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes in these compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines are highly dependent on the nature of the substituent group at position 7 . The UV-vis and fluorescence spectra of the 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines were measured in different solvents .Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, such as 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anticancer Properties
Compounds with a thiophene ring system, like our compound of interest, exhibit many pharmacological properties such as anticancer . The pyrazolo[1,5-a]pyrimidine derivative has shown promising antitumor activity against liver carcinoma .
Anti-inflammatory Properties
Thiophene derivatives are known to exhibit anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antimicrobial Properties
Thiophene derivatives have been found to exhibit antimicrobial properties . This suggests that 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine could potentially be used in the development of new antimicrobial agents.
5. Role in Industrial Chemistry and Material Science Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
6. Role in the Fabrication of Organic Light-Emitting Diodes (OLEDs) Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine could potentially be used in the development of new OLEDs.
Role as a Linker Molecule
3-Bromo-2-methylphenol, a compound similar to 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine, acts as a linker molecule in scientific research. Linker molecules are used to create bonds between biomolecules like peptides, proteins, and antibodies with other molecules.
8. Role in the Development of Organic Field-Effect Transistors (OFETs) Thiophene-mediated molecules have a prominent role in the advancement of organic field-effect transistors (OFETs) . This suggests that 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine could potentially be used in the development of new OFETs.
Future Directions
properties
IUPAC Name |
3-bromo-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3S/c1-7-10(12)11-13-5-4-8(15(11)14-7)9-3-2-6-16-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDGVPFWHYBKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Br)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine |
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